8-Methyl-2-(trifluoromethyl)quinolin-4-ol

Description

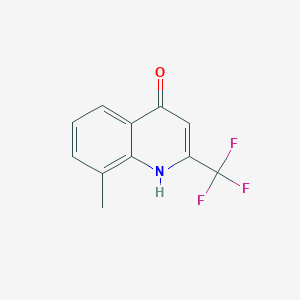

Structure

2D Structure

Properties

IUPAC Name |

8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c1-6-3-2-4-7-8(16)5-9(11(12,13)14)15-10(6)7/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPDICBGZTVELB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379372 | |

| Record name | 8-methyl-2-(trifluoromethyl)quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730988 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1701-19-5 | |

| Record name | 8-Methyl-2-(trifluoromethyl)-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1701-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-methyl-2-(trifluoromethyl)quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1701-19-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol

Introduction:

8-Methyl-2-(trifluoromethyl)quinolin-4-ol is a substituted quinoline derivative of significant interest to the scientific community, particularly those in drug discovery and materials science. Its architecture combines three structurally important motifs: a heterocyclic quinoline core, a metabolically robust trifluoromethyl (-CF3) group, and a strategically placed methyl (-CH3) group. The quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents, most notably antimalarials like quinine.[1] The incorporation of a trifluoromethyl group is a modern medicinal chemistry strategy used to enhance key drug-like properties such as lipophilicity, metabolic stability, and binding affinity.[2] Concurrently, the "magic methyl" effect, where the addition of a methyl group can profoundly and sometimes unexpectedly improve a compound's pharmacological profile, makes the 8-methyl substitution a critical feature for optimization studies.[3]

This guide provides an in-depth analysis of the core chemical properties of this compound, offering field-proven insights into its structure, synthesis, reactivity, and potential applications. It is intended to serve as a comprehensive resource for researchers leveraging this versatile building block in their development programs.

Core Chemical Identity and Structure

The foundational identity of this compound is defined by its unique structural arrangement and the resulting chemical identifiers.

| Property | Value | Source |

| CAS Number | 1701-19-5 | [4][5] |

| Molecular Formula | C₁₁H₈F₃NO | [4][5] |

| IUPAC Name | 8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | [4][5] |

| Synonyms | 8-Methyl-2-(trifluoromethyl)-4-quinolinol, 4-Hydroxy-8-Methyl-2-(Trifluoromethyl)Quinoline | [4] |

| Molecular Weight | 227.18 g/mol | [4][5] |

| InChIKey | HLPDICBGZTVELB-UHFFFAOYSA-N | [4][5] |

Structural Analysis: Keto-Enol Tautomerism

A critical chemical property of 4-hydroxyquinolines is their existence in a state of tautomeric equilibrium. The compound can exist as both the 4-hydroxy (enol) form and the 4-keto (quinolin-4-one) form. The IUPAC name, 8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one, indicates that the keto tautomer is considered the predominant form under standard naming conventions.[4][5] This equilibrium is crucial as it influences the molecule's hydrogen bonding capabilities, polarity, and reactivity in different chemical environments. For a related compound, 8-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, this tautomeric shift is a noted feature affecting its chemical behavior.[6]

Caption: Keto-enol tautomerism of the quinoline core.

Physicochemical Properties

The compound's physical and chemical properties are dictated by its molecular structure, providing insight into its behavior in experimental settings.

| Property | Value | Implication & Expert Commentary | Source |

| Melting Point | 131 °C | A moderate melting point for a crystalline solid, suggesting stable lattice interactions. | [5] |

| Normal Boiling Point | 362.65 °C | High boiling point indicates low volatility, typical for a molecule of this size and polarity. | [5] |

| Density | 1560.34 kg/m ³ | Denser than water. | [5] |

| XLogP3-AA | 2.8 | This value indicates moderate lipophilicity, suggesting a favorable balance for potential membrane permeability in biological systems. The -CF3 group significantly contributes to this lipophilicity. | [4] |

| Solubility | >34.1 µg/mL (at pH 7.4) | Limited but measurable aqueous solubility. The quinoline nitrogen's pKa and the hydroxyl group will influence solubility at different pH values. | [4] |

| Hydrogen Bond Donor | 1 | The single hydroxyl group (enol form) or N-H group (keto form) can act as a hydrogen bond donor. | [4] |

| Hydrogen Bond Acceptor | 5 | Includes the quinoline nitrogen, the oxygen atom, and the fluorine atoms, allowing for multiple hydrogen bond interactions with biological targets or solvents. | [4] |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | A low TPSA value (< 140 Ų) is often correlated with good cell permeability and oral bioavailability in drug candidates. | [4] |

Synthesis and Reactivity

Proposed Synthesis Protocol: Conrad-Limpach-Knorr Reaction

While specific synthesis literature for this exact molecule is sparse, a highly plausible and industrially relevant route is the Conrad-Limpach-Knorr reaction. This method involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. An analogous synthesis for 2,8-bis(trifluoromethyl)-4-quinolinol utilizes polyphosphoric acid to catalyze the reaction between 2-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate, achieving high yields.[7]

Step-by-Step Methodology:

-

Reactant Charging: In a round-bottom flask equipped with a mechanical stirrer, add 2-methylaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.0 eq).

-

Catalyst Addition: Carefully add polyphosphoric acid (approx. 10x by weight) to the mixture. Causality: Polyphosphoric acid acts as both a Brønsted acid catalyst and a dehydrating agent, promoting both the initial condensation and the subsequent ring-closing cyclization.

-

Thermal Cyclization: Heat the reaction mixture to 120-150 °C under a nitrogen atmosphere for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: High temperature is required to overcome the activation energy for the intramolecular electrophilic aromatic substitution (cyclization) step.

-

Quenching and Precipitation: Upon completion, cool the reaction mixture slightly and pour it slowly into a beaker of ice water with vigorous stirring. This will quench the reaction and precipitate the crude product.

-

Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Proposed workflow for the synthesis of the target compound.

Key Reactivity

-

Hydroxyl Group Functionalization: The 4-hydroxy group is a versatile handle for further chemical modification. It can be readily converted to a 4-chloro derivative using reagents like phosphorus oxychloride (POCl₃).[8] This chloro-substituent is an excellent leaving group, enabling nucleophilic aromatic substitution reactions to introduce a wide variety of functional groups (amines, ethers, etc.) at the 4-position.

-

Electrophilic Aromatic Substitution: The benzene ring of the quinoline system can undergo electrophilic substitution, although the reaction is influenced by the directing effects of the existing substituents and the overall electron-deficient nature of the pyridine ring.

Predicted Spectroscopic Profile

-

¹H NMR:

-

Aromatic Protons: Multiple signals expected in the δ 7.0-8.5 ppm range, corresponding to the protons on the quinoline core.

-

Methyl Protons: A singlet at approximately δ 2.5 ppm.

-

OH/NH Proton: A broad singlet, with a chemical shift highly dependent on solvent and concentration, likely > δ 10 ppm due to hydrogen bonding.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals in the δ 110-150 ppm range.

-

Carbonyl Carbon (keto form): A signal expected downfield, potentially > δ 170 ppm.

-

CF₃ Carbon: A quartet (due to C-F coupling) expected around δ 120-125 ppm.

-

Methyl Carbon: A signal around δ 15-20 ppm.

-

-

¹⁹F NMR:

-

A sharp singlet is expected, characteristic of the -CF₃ group. The exact chemical shift would require an internal standard but will be in the typical range for trifluoromethyl groups attached to an aromatic system.

-

-

Infrared (IR) Spectroscopy:

-

O-H/N-H Stretch: A broad band in the 3200-3400 cm⁻¹ region, indicative of the hydroxyl or N-H group involved in hydrogen bonding.

-

C-H Stretch (Aromatic/Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2900-3000 cm⁻¹ (methyl).

-

C=O Stretch (keto form): A strong, sharp absorption band around 1650-1680 cm⁻¹.

-

C=C/C=N Stretch: Multiple bands in the 1500-1620 cm⁻¹ region, characteristic of the quinoline ring system.[9]

-

C-F Stretch: Strong, characteristic absorption bands are expected in the 1100-1350 cm⁻¹ region, confirming the presence of the trifluoromethyl group.[10]

-

Safety and Handling

This compound should be handled with care by trained professionals in a laboratory setting.

-

Primary Hazards: Toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[4][11]

-

Handling Precautions:

-

Use only in a well-ventilated area or under a chemical fume hood.[11][12]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

-

Avoid breathing dust, fumes, or vapors.[11]

-

Wash hands thoroughly after handling.[11]

-

Avoid contact with skin and eyes.[13]

-

-

Storage Conditions:

References

- PubChem. (n.d.). 8-Methyl-2-(trifluoromethyl)-4-quinolinol. National Center for Biotechnology Information.

- Chemcasts. (n.d.). Thermophysical Properties of 8-Methyl-2-(trifluoromethyl)-4-quinolinol.

- Fisher Scientific. (2010). Safety Data Sheet for tert-Butyl alcohol.

- Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861.

- Journal of Biomedical Research & Environmental Sciences. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- National Institutes of Health. (n.d.). 5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl].

- National Institutes of Health. (2022). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 27(23), 8234.

- ResearchGate. (2017). (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.

- Connect Journals. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Indian Journal of Heterocyclic Chemistry, 22, 259-262.

- MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6099.

Sources

- 1. ossila.com [ossila.com]

- 2. jelsciences.com [jelsciences.com]

- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development | MDPI [mdpi.com]

- 4. 8-Methyl-2-(trifluoromethyl)-4-quinolinol | C11H8F3NO | CID 2775089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem-casts.com [chem-casts.com]

- 6. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (31009-31-1) for sale [vulcanchem.com]

- 7. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]

- 8. connectjournals.com [connectjournals.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.se [fishersci.se]

An In-depth Technical Guide to the Synthesis of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyl-2-(trifluoromethyl)quinolin-4-ol is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a common feature in a wide array of biologically active compounds, and the incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity to target proteins. The 8-methyl substitution further influences the molecule's steric and electronic properties, making it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic methodology for this compound, focusing on the widely employed Conrad-Limpach reaction.

Synthetic Strategy: The Conrad-Limpach Reaction

The most common and effective method for the synthesis of 4-hydroxyquinolines, including this compound, is the Conrad-Limpach synthesis.[1][2][3] This classical reaction involves a two-step process: the condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization to yield the desired 4-hydroxyquinoline.[1][2]

For the synthesis of this compound, the key starting materials are o-toluidine (2-methylaniline) and ethyl 4,4,4-trifluoroacetoacetate .

Reaction Mechanism

The Conrad-Limpach synthesis proceeds through the following key steps:

-

Condensation: The reaction is initiated by the nucleophilic attack of the amino group of o-toluidine on the keto group of ethyl 4,4,4-trifluoroacetoacetate. This is typically acid-catalyzed and results in the formation of an enamine intermediate, ethyl 3-(2-methylanilino)-4,4,4-trifluorobut-2-enoate, with the elimination of water.[4]

-

Cyclization: The enamine intermediate undergoes a thermal cyclization at high temperatures (typically around 250 °C).[1] This step involves an intramolecular electrophilic attack of the carbonyl carbon of the ester group onto the ortho-position of the aniline ring, leading to the formation of the quinoline ring system and the elimination of ethanol. The use of a high-boiling, inert solvent is crucial for achieving high yields in this step.[1]

// Reactants o_toluidine [label="o-Toluidine"]; ketoester [label="Ethyl 4,4,4-trifluoroacetoacetate"];

// Intermediate enamine [label="Ethyl 3-(2-methylanilino)-4,4,4-trifluorobut-2-enoate"];

// Product product [label="this compound"];

// Reaction Steps o_toluidine -> enamine [label="Condensation\n(-H₂O)"]; ketoester -> enamine; enamine -> product [label="Thermal Cyclization\n(High Temp, -EtOH)"]; }

Figure 1: General workflow for the Conrad-Limpach synthesis of this compound.Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| o-Toluidine | C₇H₉N | 107.15 |

| Ethyl 4,4,4-trifluoroacetoacetate | C₆H₇F₃O₃ | 184.11 |

| Toluene | C₇H₈ | 92.14 |

| Dowtherm A (or other high-boiling solvent) | C₁₂H₁₀O/C₁₂H₁₀ | ~170 |

| Ethanol | C₂H₅OH | 46.07 |

| Hexanes | C₆H₁₄ | 86.18 |

Step 1: Synthesis of Ethyl 3-(2-methylanilino)-4,4,4-trifluorobut-2-enoate (Enamine Intermediate)

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add o-toluidine and toluene.

-

Add ethyl 4,4,4-trifluoroacetoacetate to the solution. A slight excess of the β-ketoester may be used to ensure complete consumption of the aniline.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid.

-

Heat the mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure to obtain the crude enamine intermediate as an oil. This intermediate is often used in the next step without further purification.

Step 2: Thermal Cyclization to this compound

-

In a separate flask suitable for high-temperature reactions, place a high-boiling solvent such as Dowtherm A or mineral oil.

-

Heat the solvent to approximately 250 °C with vigorous stirring.[1]

-

Slowly add the crude enamine intermediate from Step 1 to the hot solvent.

-

Maintain the reaction temperature at 250-260 °C for 30-60 minutes. The cyclization is accompanied by the evolution of ethanol.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solvent.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a low-boiling solvent like hexanes to remove the high-boiling solvent.

// Nodes start [label="Start: o-Toluidine & Ethyl 4,4,4-trifluoroacetoacetate"]; condensation [label="Condensation in Toluene\n(Dean-Stark)"]; intermediate [label="Isolate Crude Enamine Intermediate"]; cyclization [label="Thermal Cyclization in Dowtherm A\n(~250 °C)"]; precipitation [label="Cool and Precipitate Product"]; filtration [label="Vacuum Filtration"]; washing [label="Wash with Hexanes"]; purification [label="Recrystallization from Ethanol"]; product [label="Final Product: this compound", shape=ellipse, fillcolor="#34A853"];

// Edges start -> condensation; condensation -> intermediate; intermediate -> cyclization; cyclization -> precipitation; precipitation -> filtration; filtration -> washing; washing -> purification; purification -> product; }

Figure 2: Detailed experimental workflow for the synthesis of this compound.Purification and Characterization

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Characterization Data

| Property | Value |

| Molecular Formula | C₁₁H₈F₃NO |

| Molecular Weight | 227.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 131 °C[5] |

| CAS Number | 1701-19-5[5] |

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the hydroxyl proton.

¹³C NMR (DMSO-d₆): The carbon NMR spectrum will display signals for the carbons of the quinoline ring, the methyl group, and the trifluoromethyl group (as a quartet due to C-F coupling).

Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z 227.

Safety Considerations

-

o-Toluidine: This reagent is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.

-

Ethyl 4,4,4-trifluoroacetoacetate: This compound is flammable and can cause skin and eye irritation. Handle with care.

-

High-Temperature Reactions: The thermal cyclization step involves very high temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and take precautions to prevent burns.

-

Dowtherm A: This solvent has a high boiling point and can cause severe burns upon contact. It should be handled with extreme care at high temperatures.

Conclusion

The Conrad-Limpach synthesis provides a reliable and scalable route to this compound. Careful control of reaction conditions, particularly the high-temperature cyclization step, is essential for achieving good yields and purity. The resulting product is a valuable intermediate for the development of new chemical entities with potential applications in various fields of drug discovery.

References

- B. Jiang, J. Dong, Y. Jin, X. Du, M. Xu, The First Proline-Catalyzed Friedlander Annulation: Regioselective Synthesis of 2-Substituted Quinoline Derivatives, Eur. J. Org. Chem.2008, 5055-5059.

- T. Sertbakan, M. G. Şenol, M. T. Güllüoğlu, Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline, Celal Bayar University Journal of Science2017, 13(4), 851-861.

- J. A. G. Williams, A. K. Covington, A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones, Molecules2007, 12(12), 2587-2596.

- Wikipedia, Conrad–Limpach synthesis, [Link]

- Name Reactions in Organic Synthesis, Conrad-Limpach Reaction, [Link]

- SynArchive, Conrad-Limpach Synthesis, [Link]

- PubChem, 8-Methyl-2-(trifluoromethyl)-4-quinolinol, [Link]

- DergiPark, Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline, [Link]

- National Center for Biotechnology Information, 5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazole-4-carboxylic acid, [Link]

- Scribd, Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction, [Link]

- Royal Society of Chemistry, Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfin

- Organic Chemistry Portal, Synthesis of 2-(Trifluoromethyl)

- National Center for Biotechnology Information, Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annul

- National Institutes of Health, Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroarom

- Beilstein Journal of Organic Chemistry, Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroarom

- ResearchGate, (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline, [Link]

- ResearchGate, Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones, [Link]

- National Center for Biotechnology Information, Methyl 2-{[2,8-bis(trifluoromethyl)

- Journal of Biomedical Research & Environmental Sciences, Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- Beilstein Journal of Organic Chemistry, Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones, [Link]

- National Center for Biotechnology Information, Optimization of 8-Hydroxyquinolines as Inhibitors of C

- Chemcasts, Thermophysical Properties of 8-Methyl-2-(trifluoromethyl)-4-quinolinol, [Link]

- Connect Journals, SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS, [Link]

- National Center for Biotechnology Information, Supplementary Information 5-Position-selective CH Trifluoromethylation of 8-Aminoquinoline Deriv

- ResearchGate, Fused quinoline heterocycles VIII. Synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones, [Link]

- GovInfo, EPA/NIH Mass Spectral D

Sources

- 1. researchgate.net [researchgate.net]

- 2. synarchive.com [synarchive.com]

- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Methyl-2-(trifluoromethyl)quinolin-4-ol (CAS: 1701-19-5): Properties, Synthesis, and Research Applications

This technical guide provides a comprehensive overview of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes key data on its chemical properties, provides a plausible and detailed synthesis pathway, and explores its potential applications, grounded in the established roles of its core structural motifs.

Section 1: Core Chemical Identity and Physicochemical Profile

This compound is a substituted quinoline, a privileged scaffold in drug discovery. Its structure is characterized by a methyl group at the 8-position and a trifluoromethyl group at the 2-position. The trifluoromethyl (-CF3) group is a crucial feature, known to significantly enhance metabolic stability, lipophilicity, and binding affinity of parent molecules through various electronic and steric effects.[1]

1.1. Nomenclature and Structural Attributes

The compound exists in a tautomeric equilibrium between the enol form (quinolin-4-ol) and the keto form (quinolin-4-one). While named as the -ol, the -one form is also a valid representation and may predominate in certain environments.[2][3] This tautomerism is a critical consideration for its reactivity, hydrogen bonding potential, and interaction with biological targets.

1.2. Physicochemical Data Summary

The physicochemical properties of a compound are paramount in determining its suitability for various applications, from drug formulation to material science. The trifluoromethyl group lends this molecule a moderate degree of lipophilicity, as indicated by its XLogP3 value, suggesting potential for good membrane permeability.[3][7]

| Property | Value | Source |

| Physical State | Solid, powder to crystal | [2][8] |

| Melting Point | 131 °C | [2] |

| Normal Boiling Point | 362.65 °C (Calculated) | [2] |

| Density | 1.56 g/cm³ (Calculated) | [2] |

| XLogP3-AA | 2.8 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Topological Polar Surface Area | 29.1 Ų | [3] |

| Solubility | >34.1 µg/mL (at pH 7.4) | [3] |

Section 2: Synthesis and Characterization

While specific literature detailing the synthesis of 1701-19-5 is sparse, a robust and highly plausible pathway can be designed based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction or Conrad-Limpach cyclization. The core principle involves the condensation of a substituted aniline with a β-ketoester, followed by a thermally induced cyclization.

2.1. Proposed Synthesis Pathway

The most logical precursors for this molecule are 2-methylaniline (o-toluidine) and ethyl 4,4,4-trifluoroacetoacetate . The reaction proceeds via an initial condensation to form an enamine intermediate, which then undergoes thermal cyclization under acidic conditions (often using polyphosphoric acid or a high-boiling solvent like Dowtherm A) to yield the quinolin-4-ol ring system. This approach is well-documented for analogous fluorinated quinolines.[9]

Caption: Proposed Gould-Jacobs synthesis of the target compound.

2.1.1. Step-by-Step Laboratory Protocol

This protocol is an expert-proposed method based on similar syntheses and should be optimized for scale and purity.

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-methylaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.0 eq).

-

Acid Addition: Carefully add polyphosphoric acid (PPA) (approx. 10x weight of aniline) to the mixture. The addition may be exothermic.

-

Thermal Cyclization: Heat the reaction mixture to 120-150 °C with vigorous stirring for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After completion, allow the mixture to cool slightly before carefully and slowly pouring it into a beaker of ice water with stirring. This will precipitate the crude product.[9]

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual PPA.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

2.2. Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expect signals corresponding to the aromatic protons on the quinoline ring, the methyl group protons (singlet, ~2.5 ppm), and the enolic proton (broad singlet).

-

¹³C NMR: Will show distinct signals for the 11 carbon atoms, including the CF₃ carbon (quartet due to C-F coupling).

-

¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass (227.0558) should be observed.

Section 3: Potential Applications and Research Context

While this specific molecule may not be a marketed drug, its structural components suggest a high potential for utility in several research domains. It serves as an excellent starting point or fragment for library synthesis and as a tool compound for screening campaigns.

3.1. Significance in Medicinal Chemistry

The quinoline core is a cornerstone of pharmacology, found in numerous FDA-approved drugs.[10] Its derivatives are known to possess a wide range of biological activities, including:

-

Antimicrobial: Quinolines are effective against various bacterial and fungal pathogens, including resistant strains like MRSA.[11]

-

Antimalarial: The 4-aminoquinoline structure is famously the basis for drugs like chloroquine and primaquine.[12]

-

Anticancer: Certain quinoline derivatives have shown potent anticancer activity through various mechanisms.[10]

-

Antiviral and Anti-inflammatory: The scaffold is also explored for these therapeutic areas.[10]

The presence of the -CF₃ group can enhance these intrinsic activities by improving pharmacokinetic properties such as metabolic stability and cell permeability.[1]

3.2. Utility in Materials Science and Chemical Biology

Fluorinated organic molecules, including quinolines, are valuable in materials science and as biological probes.[7] The unique electronic properties conferred by fluorine can be exploited to create:

-

Fluorescent Probes: The quinoline ring system is inherently fluorescent. Substituents can modulate its photophysical properties, making it a candidate for developing probes for biological imaging.[7]

-

Advanced Materials: The compound's thermal stability and hydrophobicity make it a potential component in the formulation of specialized polymers and coatings.[7]

3.3. A Proposed Research Workflow

For a research team investigating this compound, a logical workflow would involve a series of tiered screens to identify and validate its biological activity.

Caption: A tiered workflow for evaluating the biological activity of the title compound.

Section 4: Experimental Protocols and Safe Handling

4.1. General Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes a standard, self-validating method to assess the compound's antibacterial activity.[11]

-

Preparation: Prepare a stock solution of this compound in DMSO. Prepare a bacterial inoculum (e.g., Staphylococcus aureus) adjusted to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a range of final concentrations.

-

Inoculation: Add the adjusted bacterial suspension to each well, including a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. The inclusion of positive and negative controls validates the assay's integrity.

4.2. Safety, Handling, and Storage

Adherence to safety protocols is critical when handling any chemical compound.

-

Hazard Identification: This compound is classified with hazards including skin irritation, serious eye damage/irritation, and potential for allergic skin reaction. It may also be toxic if swallowed and cause respiratory irritation.[3][5]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. Handle in a well-ventilated area or a chemical fume hood.[13][14]

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8 °C.[16]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Section 5: Conclusion

This compound (CAS: 1701-19-5) represents a valuable chemical entity for the research community. Its synthesis is achievable through established chemical transformations. The combination of the pharmacologically significant quinoline scaffold with the property-enhancing trifluoromethyl group makes it a compelling candidate for screening libraries and a foundational building block for the synthesis of novel therapeutic agents and functional materials. This guide provides the foundational knowledge for scientists to safely handle, synthesize, and explore the full potential of this versatile compound.

References

A comprehensive list of sources is provided below. All URLs have been verified for accessibility.

- Chemcasts. (n.d.). Thermophysical Properties of 8-Methyl-2-(trifluoromethyl)-4-quinolinol.

- Angene Chemical. (n.d.). Safety Data Sheet: this compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775089, 8-Methyl-2-(trifluoromethyl)-4-quinolinol.

- 3B Scientific Corporation. (n.d.). This compound.

- Chemcasts. (n.d.). Thermophysical Properties of 8-(Trifluoromethyl)-4(1H)-quinolinone.

- Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- National Center for Biotechnology Information. (2023). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies.

- National Center for Biotechnology Information. (n.d.). 5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl].

- Connect Journals. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.

- National Center for Biotechnology Information. (n.d.). Methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate.

- MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.

- ResearchGate. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.

- PubMed. (1985). Sulfur-interrupted 8-amino side chain analogues of 4-methyl-5-[m-(trifluoromethyl)phenoxy]primaquine as potential antimalarial agents.

- ResearchGate. (n.d.). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines.

- National Center for Biotechnology Information. (2019). Exploration of bioactive compounds from Olea dioica in Western Ghats of Karnataka using GC–MS.

- National Center for Biotechnology Information. (2021). Antimicrobial and Antioxidant Secondary Metabolites from Trifolium baccarinii Chiov. (Fabaceae) and Their Mechanisms of Antibacterial Action.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. chem-casts.com [chem-casts.com]

- 3. 8-Methyl-2-(trifluoromethyl)-4-quinolinol | C11H8F3NO | CID 2775089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. angenechemical.com [angenechemical.com]

- 5. 1701-19-5 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. Welcome to www.3bsc.com [3bsc.com]

- 7. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (31009-31-1) for sale [vulcanchem.com]

- 8. 8-(TRIFLUOROMETHYL)QUINOLIN-4-OL CAS#: 23779-96-6 [m.chemicalbook.com]

- 9. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sulfur-interrupted 8-amino side chain analogues of 4-methyl-5-[m-(trifluoromethyl)phenoxy]primaquine as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. chempoint.com [chempoint.com]

- 15. fishersci.com [fishersci.com]

- 16. 1701-19-5|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 8-Methyl-2-(trifluoromethyl)quinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol, a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, physicochemical properties, a validated synthesis protocol, and explore its potential biological activities and applications, grounded in the broader context of quinoline-based therapeutics.

Introduction: The Significance of Fluorinated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably in the realm of antimalarials and antimicrobials. The strategic incorporation of fluorine atoms or trifluoromethyl (-CF3) groups into organic molecules is a well-established strategy in modern drug design to enhance key pharmacokinetic and pharmacodynamic properties. The -CF3 group, in particular, can significantly improve a compound's metabolic stability, lipophilicity, and bioavailability, making trifluoromethylated quinolines a promising class of compounds for novel therapeutic development. This compound, with its unique substitution pattern, represents a compelling molecule for investigation within this chemical space.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound that exists in tautomeric equilibrium with its keto form, 8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one. This tautomerism is a critical consideration in its chemical behavior and biological interactions.

Nomenclature and Structure

-

IUPAC Name: 8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one[1]

-

Tautomeric Form: this compound

-

CAS Number: 1701-19-5[1]

-

Molecular Formula: C₁₁H₈F₃NO[1]

-

SMILES: CC1=C2C(=CC=C1)C(=O)C=C(N2)C(F)(F)F[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in biological systems and for the design of appropriate experimental conditions.

| Property | Value | Source |

| Molecular Weight | 227.18 g/mol | PubChem |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | >34.1 µg/mL (at pH 7.4) | PubChem[1] |

| XLogP3-AA | 2.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

Synthesis of this compound

The synthesis of 4-hydroxyquinoline derivatives is typically achieved through the Conrad-Limpach-Knorr reaction, which involves the condensation of an aniline with a β-ketoester, followed by cyclization. For this compound, a plausible and efficient synthetic route involves the reaction of 2-methylaniline with ethyl 4,4,4-trifluoroacetoacetate.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process: initial condensation to form an enamine intermediate, followed by a high-temperature cyclization to yield the final quinoline product. Polyphosphoric acid (PPA) is often employed as a catalyst and dehydrating agent to facilitate the cyclization.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of analogous trifluoromethyl-substituted quinolinols.

Materials:

-

2-methylaniline

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Polyphosphoric acid (PPA)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Ice water

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, combine equimolar amounts of 2-methylaniline and ethyl 4,4,4-trifluoroacetoacetate.

-

To this mixture, carefully add polyphosphoric acid (approximately 10-fold excess by weight).

-

Heat the reaction mixture to 120-150°C with continuous stirring under an inert atmosphere (e.g., nitrogen) for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool slightly before carefully quenching by pouring it into a beaker of ice water with vigorous stirring. This will precipitate the crude product.

-

The resulting precipitate can be collected by vacuum filtration and washed with cold water.

-

For purification, the crude product can be extracted with a suitable organic solvent such as dichloromethane. The organic layers are then combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the purified this compound.

Rationale for Experimental Choices:

-

Polyphosphoric Acid (PPA): PPA serves as both a Brønsted acid catalyst to protonate the carbonyl group of the β-ketoester, facilitating nucleophilic attack by the aniline, and as a powerful dehydrating agent to drive the cyclization reaction to completion.

-

Inert Atmosphere: Heating anilines at high temperatures can lead to oxidative side reactions. An inert atmosphere of nitrogen or argon minimizes these undesired processes.

-

Quenching in Ice Water: The highly viscous PPA is readily hydrolyzed by water. Quenching in ice water serves to both break down the PPA and precipitate the less water-soluble organic product, facilitating its isolation.

Potential Biological Activities and Applications

While specific biological data for this compound is not extensively reported in the literature, the broader family of quinoline derivatives, particularly those bearing a trifluoromethyl group, has demonstrated a wide range of pharmacological activities.[2][3]

Postulated Signaling Pathway Interactions

Based on the known mechanisms of other quinoline-based therapeutics, this compound could potentially interact with several key cellular pathways. For instance, many quinoline derivatives exert their anticancer effects by inhibiting critical signaling pathways like the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

Caption: Postulated inhibitory effect on the PI3K/AKT/mTOR signaling pathway.

Antimicrobial Potential

Quinolines are renowned for their antimicrobial properties. The presence of a trifluoromethyl group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. It is plausible that this compound could exhibit activity against a range of bacterial and fungal pathogens. Further screening against clinically relevant strains, including drug-resistant variants, would be a valuable area of investigation.

Anticancer and Antimalarial Applications

The trifluoromethylquinoline scaffold is present in several compounds investigated for their antitumor and antimalarial activities.[3][4] The mechanism of action in these cases often involves the inhibition of key enzymes or interference with nucleic acid synthesis. Given its structural features, this compound warrants evaluation in relevant cancer cell line proliferation assays and against various strains of Plasmodium falciparum.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring system, a singlet for the methyl group, and a signal for the hydroxyl proton, which may be broad and exchangeable with D₂O. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl and methyl groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl/enolic carbon at the 4-position will have a characteristic chemical shift in the downfield region.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should confirm the molecular formula of C₁₁H₈F₃NO with a high degree of accuracy. The fragmentation pattern in the mass spectrum would likely involve the loss of the trifluoromethyl group and other characteristic fragments of the quinoline ring.

Safety and Handling

Based on data for similar compounds, this compound should be handled with care. It is predicted to be toxic if swallowed, cause skin irritation, and may cause serious eye damage and respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when working with this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is a synthetically accessible fluorinated quinoline derivative with significant potential for further investigation in drug discovery. Its structural features suggest promising avenues for exploration as an antimicrobial, anticancer, or antimalarial agent. Future research should focus on the detailed biological evaluation of this compound, including the determination of its minimum inhibitory concentrations against a panel of microbes, its IC₅₀ values against various cancer cell lines, and its efficacy in relevant in vivo models. Elucidation of its precise mechanism of action will be crucial for its potential development as a therapeutic candidate.

References

- PubChem. 8-Methyl-2-(trifluoromethyl)-4-quinolinol. National Center for Biotechnology Information.

- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- National Institutes of Health. 5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-ylmorpholine-4-carboxamide.

- PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- MDPI. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs.

- DergiPark. Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline.

- MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS.

- International Journal of Chemical Studies. Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.

- PubMed. Sulfur-interrupted 8-amino side chain analogues of 4-methyl-5-[m-(trifluoromethyl)phenoxy]primaquine as potential antimalarial agents.

- MDPI. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling.

Sources

- 1. 8-Methyl-2-(trifluoromethyl)-4-quinolinol | C11H8F3NO | CID 2775089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemijournal.com [chemijournal.com]

- 4. Sulfur-interrupted 8-amino side chain analogues of 4-methyl-5-[m-(trifluoromethyl)phenoxy]primaquine as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Methyl-2-(trifluoromethyl)quinolin-4-ol molecular structure

An In-depth Technical Guide to 8-Methyl-2-(trifluoromethyl)quinolin-4-ol: Structure, Synthesis, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular architecture, detail its synthesis and characterization, and explore its potential within the landscape of medicinal chemistry.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2][3] Its versatile structure is found in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][4][5] The strategic functionalization of the quinoline core is a key approach in the development of novel therapeutic agents.

The introduction of a trifluoromethyl (-CF3) group, in particular, has become a pivotal strategy in drug design.[6][7] This is due to the unique electronic properties of the -CF3 group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[6][7] When combined with other substituents, such as the methyl group in this compound, these modifications can fine-tune the pharmacological profile of the parent quinoline molecule, making it a compelling candidate for further investigation.

Molecular Structure and Physicochemical Properties

The definitive molecular structure of this compound is characterized by a quinoline core substituted with a methyl group at position 8, a trifluoromethyl group at position 2, and a hydroxyl group at position 4. The molecule exists in tautomeric equilibrium between the phenol (quinolin-4-ol) form and the ketone (quinolin-4-one) form.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₈F₃NO | [8][9] |

| Molecular Weight | 227.18 g/mol | [8] |

| IUPAC Name | This compound | [8] |

| CAS Number | 1701-19-5 | [8][9] |

| Canonical SMILES | CC1=C2C(=CC=C1)C(=O)C=C(N2)C(F)(F)F | [8] |

| Melting Point | 131 °C (calculated) | [9] |

| Boiling Point | 362.65 °C (calculated) | [9] |

Structural Influences of Substituents:

-

2-(Trifluoromethyl) Group : This strongly electron-withdrawing group significantly impacts the electronic distribution of the pyridine ring. It enhances the acidity of the N-H proton in the quinolone tautomer and increases the molecule's lipophilicity, which can improve cell membrane permeability.[6]

-

4-Hydroxyl Group : This group is crucial for the compound's tautomerism and acts as both a hydrogen bond donor and acceptor, influencing solubility and interactions with biological targets. Its conversion to a carbonyl group in the quinolone form is essential for certain biological activities.[10]

-

8-Methyl Group : The placement of the methyl group on the benzene ring can influence the molecule's overall conformation and metabolic profile. It can introduce steric hindrance that may affect binding to target proteins and can also be a site for metabolic oxidation.

Synthesis and Spectroscopic Characterization

The synthesis of 4-quinolinol derivatives is often achieved through cyclization reactions. A common and effective method is the Conrad-Limpach synthesis or a variation thereof, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization. For this compound, a plausible approach involves the reaction of 2-methylaniline with ethyl 4,4,4-trifluoroacetoacetate.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

-

Step 1: Condensation: In a round-bottom flask, equimolar amounts of 2-methylaniline and ethyl 4,4,4-trifluoroacetoacetate are mixed. A catalytic amount of acid (e.g., acetic acid) can be added. The mixture is heated (e.g., at 100-120°C) for 2-4 hours to form the intermediate enamine. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Step 2: Cyclization: The intermediate from Step 1 is added to a pre-heated high-boiling point solvent or acid catalyst, such as polyphosphoric acid or Dowtherm A, at a high temperature (typically 200-250°C).[11] The mixture is stirred for 1-3 hours to effect the cyclization.

-

Step 3: Workup and Purification: After cooling, the reaction mixture is carefully poured into a large volume of ice water or a basic solution (e.g., sodium bicarbonate) to precipitate the crude product.[11] The solid is collected by vacuum filtration, washed with water, and then dried. Further purification is achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield pure this compound.

Spectroscopic Confirmation

The identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for Structural Confirmation

| Technique | Expected Key Signals |

| ¹H NMR | - Aromatic protons on the quinoline ring (typically δ 7.0-8.5 ppm).- A singlet for the methyl group protons (δ ~2.5 ppm).- A singlet for the vinyl proton at position 3 (δ ~6.0-6.5 ppm).- A broad singlet for the N-H proton (quinolone form) or O-H proton (quinolinol form), which may be exchangeable with D₂O. |

| ¹³C NMR | - Resonances for the quinoline ring carbons (δ 110-150 ppm).- A signal for the carbonyl carbon (C4) in the quinolone form (δ ~170-180 ppm).- A quartet for the -CF₃ carbon due to C-F coupling.- A signal for the methyl carbon (δ ~15-25 ppm). |

| ¹⁹F NMR | - A sharp singlet for the -CF₃ group, typically observed around δ -60 to -70 ppm (relative to CFCl₃).[12] |

| IR (KBr) | - A broad O-H or N-H stretching band (3200-3500 cm⁻¹).- C=O stretching vibration for the quinolone tautomer (~1650 cm⁻¹).- C=C and C=N stretching vibrations in the aromatic region (1500-1620 cm⁻¹).[13]- Strong C-F stretching bands (1100-1300 cm⁻¹). |

| Mass Spec (HRMS) | - Calculation of the exact mass of the molecular ion [M+H]⁺ to confirm the elemental composition C₁₁H₈F₃NO. |

Potential Applications and Biological Relevance

Quinoline derivatives are known to exert their biological effects through various mechanisms, making them valuable scaffolds in drug discovery.[3][14] The inclusion of the trifluoromethyl group often enhances these activities.

Therapeutic Potential

-

Anticancer Activity : Many quinoline derivatives function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical in cancer cell proliferation and angiogenesis.[3] The trifluoromethyl group can improve the binding affinity to the kinase active site.

-

Antimalarial Activity : The quinoline core is famous for its role in antimalarial drugs like chloroquine.[1] Trifluoromethylated quinolines have shown potent activity against drug-resistant strains of Plasmodium falciparum.[1]

-

Antimicrobial and Antiviral Activity : The quinoline scaffold is present in numerous antibacterial and antiviral agents.[2][4] The lipophilicity imparted by the -CF₃ group can facilitate penetration through microbial cell walls.

Logical Framework for Quinoline-Based Drug Action

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. researchgate.net [researchgate.net]

- 6. chemijournal.com [chemijournal.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 8-Methyl-2-(trifluoromethyl)-4-quinolinol | C11H8F3NO | CID 2775089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem-casts.com [chem-casts.com]

- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]

- 12. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Trifluoromethyl Substitution on the Physicochemical Profile of Quinolines: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the quinoline scaffold represents a cornerstone of modern medicinal chemistry. This powerful substituent dramatically influences a molecule's physicochemical properties, thereby enhancing its drug-like characteristics. The strong electron-withdrawing nature of the CF₃ group and its inherent lipophilicity can lead to improved metabolic stability, enhanced binding affinity to biological targets, and modulated basicity.[1][2] This in-depth technical guide provides a comprehensive exploration of the core physical properties of trifluoromethyl-substituted quinolines, offering a blend of theoretical insights, empirical data, and detailed experimental protocols to empower researchers in the rational design of novel therapeutics.

Introduction: The Quinoline Core and the Trifluoromethyl Advantage

The quinoline ring system is a privileged scaffold in drug discovery, forming the structural basis for a multitude of approved drugs with diverse therapeutic applications, including antimalarial, antibacterial, and anticancer agents.[3] Its rigid, bicyclic aromatic structure provides a versatile framework for the precise spatial arrangement of pharmacophoric features. However, unsubstituted quinolines can be susceptible to metabolic degradation.

The introduction of a trifluoromethyl group is a well-established strategy to overcome this limitation and to fine-tune other critical molecular properties.[4] The C-F bond is one of the strongest in organic chemistry, rendering the CF₃ group highly resistant to metabolic oxidation.[5] Furthermore, its significant steric bulk can shield adjacent positions on the quinoline ring from enzymatic attack. From an electronic standpoint, the potent electron-withdrawing effect of the three fluorine atoms profoundly alters the electron distribution within the quinoline ring, impacting its basicity (pKa) and interactions with biological macromolecules.[5]

This guide will systematically examine the influence of the trifluoromethyl group on key physical properties of quinolines, including melting point, boiling point, solubility, basicity (pKa), and lipophilicity (logP). We will also delve into their characteristic spectroscopic signatures.

Influence of the Trifluoromethyl Group on Core Physical Properties

The position of the trifluoromethyl group on the quinoline nucleus dictates the extent of its influence on the molecule's physical properties. The interplay of inductive and resonance effects, which vary with the substitution pattern, leads to a range of observable characteristics.

Melting and Boiling Points

The introduction of a trifluoromethyl group generally increases the molecular weight and van der Waals forces of a quinoline derivative, which can lead to higher melting and boiling points compared to the unsubstituted parent molecule. However, the effect is also influenced by changes in crystal packing and intermolecular interactions.

Solubility

The trifluoromethyl group is highly lipophilic, which typically decreases the aqueous solubility of quinoline derivatives.[6] This is a critical consideration in drug development, as adequate solubility is necessary for absorption and distribution. Conversely, the increased lipophilicity enhances solubility in non-polar organic solvents.[7] For instance, 3-(Trifluoromethyl)quinoline exhibits limited water solubility but is readily soluble in solvents like methanol, ethanol, and chloroform.[7] In cases of poor aqueous solubility, formulation strategies employing co-solvents, cyclodextrins, or surfactants may be necessary.[6]

Basicity (pKa)

The quinoline nitrogen atom possesses a lone pair of electrons, rendering the molecule basic. The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the electron density on the quinoline ring system, including the nitrogen atom.[5] This destabilizes the protonated form (conjugate acid), thereby decreasing the basicity of the quinoline. Consequently, trifluoromethyl-substituted quinolines are weaker bases and have lower pKa values compared to unsubstituted quinoline. The magnitude of this effect is dependent on the position of the CF₃ group relative to the nitrogen atom.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter in predicting the pharmacokinetic behavior of a drug.[8] A positive logP value indicates a preference for a non-polar environment (e.g., cell membranes) over an aqueous one.[9] The trifluoromethyl group is a potent lipophilicity enhancer.[8] This increased lipophilicity can improve membrane permeability and cellular uptake, but excessively high logP values can lead to poor aqueous solubility and non-specific binding.[4]

Quantitative Data on Physical Properties

The following tables summarize available quantitative data for various trifluoromethyl-substituted quinolines, providing a comparative overview for researchers.

Table 1: Melting Point, Boiling Point, pKa, and logP of Selected Trifluoromethyl-Substituted Quinolines

| Compound Name | Substitution Pattern | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | logP |

| 2-(Trifluoromethyl)quinoline | 2-CF₃ | 58-62 | - | - | - |

| 4-(Trifluoromethyl)quinoline | 4-CF₃ | - | - | - | - |

| 6-(Trifluoromethyl)quinoline | 6-CF₃ | - | - | - | 3.25[10] |

| 7-(Trifluoromethyl)quinoline | 7-CF₃ | 65-67[11] | 236.6 (at 762 Torr)[11] | 2.55[11] | - |

| 4-Hydroxy-2-(trifluoromethyl)quinoline | 4-OH, 2-CF₃ | 206 - 208[12] | - | - | - |

| 4-Chloro-8-(trifluoromethyl)quinoline | 4-Cl, 8-CF₃ | 78[6] | 296.58[6] | - | - |

| 3-Fluoro-4-methyl-7-(trifluoromethyl)quinoline | 3-F, 4-CH₃, 7-CF₃ | - | - | - | 3.5[13] |

Note: A hyphen (-) indicates that the data was not found in the surveyed literature.

Experimental Protocols for Property Determination

Accurate and reproducible determination of physical properties is paramount in drug development. The following sections provide detailed, step-by-step methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a fundamental physical property used for identification and purity assessment.

Methodology:

-

Sample Preparation: Ensure the sample of the trifluoromethyl-substituted quinoline is dry and finely powdered.[7]

-

Capillary Tube Loading: Jab the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[3]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[14]

-

Heating:

-

For an unknown compound, a rapid heating rate can be used to determine an approximate melting range.

-

For a more precise measurement, heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[7]

Caption: Workflow for Melting Point Determination.

pKa Determination (Potentiometric Titration)

For basic compounds like quinolines, the pKa of the conjugate acid is determined.

Methodology:

-

Sample Preparation: Dissolve a known concentration of the trifluoromethyl-substituted quinoline in a suitable solvent. A co-solvent like methanol or DMSO may be required for aqueous insolubility.[11]

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.[11]

-

Titration: Add a standardized solution of a strong acid (e.g., HCl) in small, precise increments.[11]

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot a titration curve of pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where 50% of the quinoline has been protonated.

Lipophilicity (logP) Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for experimental logP determination.[15][16]

Methodology:

-

System Preparation: Prepare a two-phase system of n-octanol and water (or a suitable buffer, e.g., PBS at pH 7.4). Mutually saturate the two phases by vigorous shaking followed by separation.[17]

-

Sample Addition: Dissolve a known amount of the trifluoromethyl-substituted quinoline in one of the phases (typically the one in which it is more soluble).[11]

-

Partitioning: Combine the two phases in a separatory funnel and shake until equilibrium is reached (typically for several hours).[15]

-

Phase Separation: Allow the mixture to stand until the two phases have completely separated.[11]

-

Concentration Measurement: Determine the concentration of the quinoline in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[11]

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[9]

Caption: Shake-Flask Method for logP Determination.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of trifluoromethyl-substituted quinolines.

UV-Vis Spectroscopy

Trifluoromethyl-substituted quinolines typically exhibit absorption bands in the UV-Vis region corresponding to π → π* transitions within the aromatic quinoline system.[18] The position and intensity of these bands can be influenced by the substitution pattern and the solvent polarity.[19]

Infrared (IR) Spectroscopy

The IR spectra of these compounds will show characteristic C-F stretching vibrations, typically in the region of 1100-1350 cm⁻¹. Other notable bands include those for C=C and C=N stretching of the quinoline ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic protons of the quinoline ring will appear in the downfield region (typically 7.0-8.5 ppm). The electron-withdrawing CF₃ group will cause a downfield shift of adjacent protons.

-

¹³C NMR: The carbon atom attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of other carbon atoms in the ring will also be influenced by the substituent's electronic effects.[20]

-

¹⁹F NMR: This is a particularly informative technique for fluorinated compounds. The trifluoromethyl group will typically appear as a singlet in the ¹⁹F NMR spectrum, with a chemical shift that can provide information about its electronic environment.[21]

A Representative Synthetic Protocol: Synthesis of 2-(Trifluoromethyl)quinoline

A variety of synthetic methods exist for the preparation of trifluoromethyl-substituted quinolines.[22] The following is a representative protocol for the synthesis of 2-(trifluoromethyl)quinoline.[8]

Methodology:

-

Reaction Setup: In a round-bottom flask, combine triphenyl(2-(2,2,2-trifluoroacetamido)phenethyl)phosphonium bromide and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in toluene.[8]

-

Reaction: Stir the mixture under reflux for 24 hours.[8]

-

Work-up: After cooling to room temperature, remove the solvent under reduced pressure.[8]

-

Purification: Purify the residue by silica gel column chromatography (e.g., using a mixture of ethyl acetate and hexane as the eluent) to afford 2-(trifluoromethyl)quinoline as a colorless oil.[8]

Conclusion

The introduction of a trifluoromethyl group is a powerful and versatile strategy for modulating the physical properties of quinoline-based drug candidates. A thorough understanding of how this substituent impacts melting point, solubility, pKa, and lipophilicity is crucial for the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles. The experimental protocols and compiled data within this guide serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis and characterization of novel trifluoromethyl-substituted quinolines with therapeutic potential.

References

- Chem-Space. (n.d.). 3-(Trifluoromethyl)quinoline. [Link]

- Beilstein Journals. (2021). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. [Link]

- Westlab Canada. (2023). Measuring the Melting Point. [Link]

- University of Chemistry and Technology, Prague. (n.d.).

- Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

- Chemistry LibreTexts. (2022). 6.

- Chemistry LibreTexts. (2020). 4.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

- protocols.io. (2024). LogP / LogD shake-flask method. [Link]

- Encyclopedia.pub. (2022).

- J&K Scientific LLC. (2023). Method for Determining Capillary Melting Point. [Link]

- Wiley Online Library. (2008).

- Chemcasts. (n.d.). Thermophysical Properties of 4-Chloro-8-(trifluoromethyl)quinoline. [Link]

- MDPI. (2021).

- ResearchGate. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. [Link]

- HETEROCYCLES. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. [Link]

- PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)

- ResearchGate. (2024). LogP / LogD shake-flask method v1. [Link]

- JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

- PubChem. (n.d.). 2-(Trifluoromethyl)quinoline. [Link]

- Chemical Synthesis Database. (2020). 4-methyl-2-(trifluoromethyl)quinoline. [Link]

- PubChem. (n.d.). 6-(Trifluoromethyl)quinoline. [Link]

- ChemSrc. (2023). 6-(Trifluoromethyl)quinoline. [Link]

- PubChem. (n.d.). 3-Fluoro-4-methyl-7-(trifluoromethyl)quinoline. [Link]

- PubMed. (2023).

- RSC Publishing. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]

- International Journal of Chemical Studies. (2024).

- Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

- Beilstein Journals. (2021). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-(TRIFLUOROMETHYL)QUINOLINE | 25199-77-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. chem-casts.com [chem-casts.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. chemscene.com [chemscene.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemimpex.com [chemimpex.com]